molecular formula C18H25N3O2 B6058219 N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide

N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide

Cat. No. B6058219
M. Wt: 315.4 g/mol
InChI Key: NULQFJJRSJPQDV-UHFFFAOYSA-N
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Description

N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide, also known as CPP-109, is a compound that has been studied for its potential therapeutic effects in the treatment of addiction.

Mechanism of Action

N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide acts as an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression and is implicated in addiction-related neuroplasticity. By inhibiting HDAC, N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide is thought to promote the expression of genes involved in synaptic plasticity and learning, which may help to counteract the changes in brain function that occur with addiction.
Biochemical and Physiological Effects:
N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide has been shown to have a number of biochemical and physiological effects, including increasing levels of the neurotransmitter GABA in the brain, reducing the activity of the stress hormone cortisol, and promoting the growth of new neurons in the hippocampus. These effects are thought to contribute to the therapeutic effects of N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide in addiction treatment.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide for lab experiments is that it has been extensively studied and optimized for synthesis, making it readily available for research. However, one limitation is that it can be difficult to administer in animal models, as it is not very soluble in water and must be administered intraperitoneally.

Future Directions

There are a number of future directions for research on N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide, including further exploration of its therapeutic potential in addiction treatment, as well as investigation of its effects on other neurological and psychiatric disorders. Additionally, there is potential for the development of more potent and selective HDAC inhibitors based on the structure of N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide.

Synthesis Methods

N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide can be synthesized through a multi-step process involving the reaction of piperidine with phenethyl bromide to form N-(2-phenylethyl)piperidine, which is then reacted with cyclopropanecarboxylic acid to form N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide. This synthesis method has been optimized to produce high yields of pure N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide.

Scientific Research Applications

N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide has been extensively studied for its potential therapeutic effects in the treatment of addiction, particularly in the context of cocaine and alcohol addiction. Studies have shown that N~1~-[1-(2-phenylethyl)-3-piperidinyl]-1,1-cyclopropanedicarboxamide can reduce drug-seeking behavior and relapse in animal models of addiction, and preliminary clinical trials in humans have shown promising results.

properties

IUPAC Name

1-N'-[1-(2-phenylethyl)piperidin-3-yl]cyclopropane-1,1-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-16(22)18(9-10-18)17(23)20-15-7-4-11-21(13-15)12-8-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULQFJJRSJPQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC2=CC=CC=C2)NC(=O)C3(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N'-[1-(2-phenylethyl)piperidin-3-yl]cyclopropane-1,1-dicarboxamide

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